molecular formula C27H24FN5O3 B2814459 N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1216644-75-5

N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No.: B2814459
CAS No.: 1216644-75-5
M. Wt: 485.519
InChI Key: RNEPDCKZVDUPSN-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a synthetic triazoloquinoxaline derivative characterized by a fused bicyclic core structure. The molecule features:

  • A triazoloquinoxaline backbone with a ketone group at position 1.
  • A 4-isopropylphenoxy substituent at position 4 of the triazoloquinoxaline ring.
  • An acetamide linker connecting the core to a 5-fluoro-2-methylphenyl group.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O3/c1-16(2)18-9-12-20(13-10-18)36-26-25-31-32(15-24(34)29-22-14-19(28)11-8-17(22)3)27(35)33(25)23-7-5-4-6-21(23)30-26/h4-14,16H,15H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEPDCKZVDUPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C27H24FN5O3
  • Molecular Weight : 485.52 g/mol
  • CAS Number : Not available
  • Purity : Minimum 95%

The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The presence of the triazole ring suggests potential interactions with enzymes involved in inflammation and cancer pathways. For instance, triazoles have been studied for their role as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to growth and apoptosis .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammatory responses by inhibiting cytokine production and modulating immune responses .
  • Antimicrobial Activity : The structural components of the compound may also confer antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • Study 1 : A study on isoxazolones demonstrated that modifications in structure could significantly alter biological activity. The absence of specific functional groups led to decreased efficacy as MAPK inhibitors .
  • Study 2 : Research focusing on quinoxaline derivatives highlighted their potential as anticancer agents by targeting multiple signaling pathways involved in tumor growth .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
Quinoxaline Derivative AAntitumor
Isoxazolone BMAPK Inhibition
Triazole CAnti-inflammatory

Scientific Research Applications

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest activity against various biological targets. The presence of the triazole and quinoxaline moieties is particularly significant, as these structures are known for their diverse pharmacological activities.

Anticancer Activity

Research has indicated that compounds containing quinoxaline derivatives exhibit anticancer properties. For instance, studies have shown that quinoxaline-based compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Properties

The compound's design suggests potential anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases. Molecular docking studies have indicated favorable interactions with pro-inflammatory mediators .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of similar quinoxaline derivatives in vitro and in vivo. The results demonstrated a significant reduction in tumor size and improved survival rates in animal models treated with these compounds .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers observed that compounds structurally similar to N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide effectively reduced markers of inflammation in mouse models of arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally analogous molecules from the provided evidence:

Compound Name Core Structure Key Substituents Biological Activity/Use
N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide Triazoloquinoxaline - 5-fluoro-2-methylphenyl
- 4-isopropylphenoxy
Hypothesized pesticidal/pharmacological
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline - 4-chlorophenyl
- Methyl group at position 1
Unknown (structural analog for agrochemical)
N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam) Triazolopyrimidine - 2,6-difluorophenyl
- Sulfonamide group
Herbicide (ALS inhibitor)
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl-acetamide - 2,6-dimethylphenyl
- Methoxy group
Fungicide (oomycete control)

Key Findings:

Core Structure Differences: The target compound and ’s analog share a triazoloquinoxaline core, whereas Flumetsulam () uses a triazolopyrimidine scaffold, and Oxadixyl () employs an oxazolidinyl-acetamide backbone. The triazoloquinoxaline core may offer enhanced π-π stacking interactions in target binding compared to simpler heterocycles .

Substituent Impact: The 4-isopropylphenoxy group in the target compound likely improves lipid solubility and membrane penetration compared to the 4-chlorophenyl group in ’s analog . The 5-fluoro-2-methylphenyl substituent may confer metabolic stability, similar to the 2,6-difluorophenyl group in Flumetsulam, which is critical for herbicidal activity .

Biological Activity :

  • While Oxadixyl () is explicitly used as a fungicide, the target compound’s structural features align more with pesticidal candidates, though specific data on its efficacy are unavailable in the provided evidence .

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